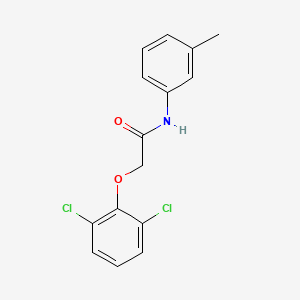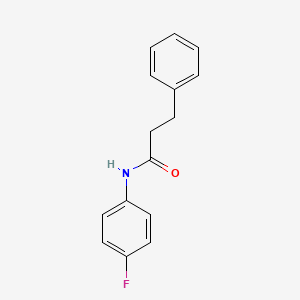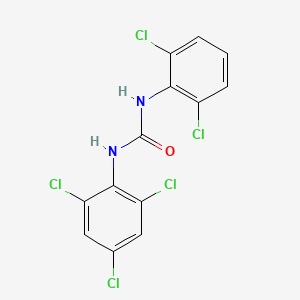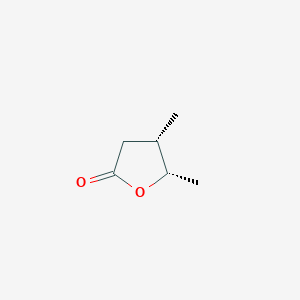
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is a chiral lactone compound with significant importance in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone typically involves diastereoselective reduction methods. One common approach is the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones using L-Selectride at temperatures ranging from -20°C to room temperature . This method yields the desired product with high diastereoselectivity and excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of diastereoselective reduction and the use of chiral pool starting materials are likely employed to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lactones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for understanding biological processes.
Industry: Utilized in the production of fine chemicals and materials with specific stereochemical requirements.
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-dimethyldihydro-2(3H)-furanone involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane: A similar compound with hydroxymethyl groups instead of methyl groups.
(4S,5S)-germacrone 4,5-epoxide: A sesquiterpene with a similar stereochemical configuration.
Curdione: Another sesquiterpene with related structural features
Uniqueness
(4S,5S)-4,5-dimethyldihydro-2(3H)-furanone is unique due to its specific chiral centers and the resulting stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a model compound for studying chiral interactions in various scientific fields.
Properties
CAS No. |
80009-59-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(4S,5S)-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
PXIPZIPSDBXFQR-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]1C |
Canonical SMILES |
CC1CC(=O)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




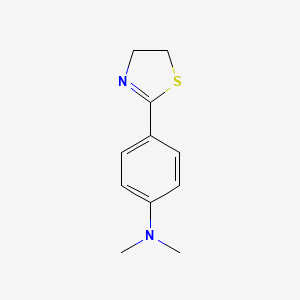
![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)
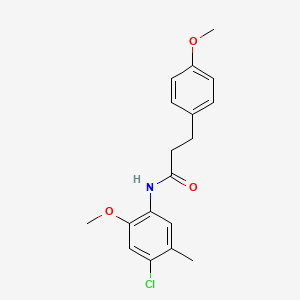


![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)

